2-Nitrophenyl laurate

Description

Contextualization within the Aromatic Ester Class

2-Nitrophenyl laurate belongs to the broad category of aromatic esters. This class of compounds is characterized by an ester functional group (R-COO-R') in which at least one of the 'R' groups is an aromatic ring. Aromatic esters are prevalent in organic synthesis and material science. google.comintratec.us

The chemical and physical properties of aromatic esters are heavily influenced by the nature of both the carboxylic acid and the aromatic alcohol from which they are derived. The presence of the aromatic ring influences the reactivity of the ester linkage. For instance, the carbonyl (C=O) stretching frequency in the infrared spectrum of esters typically appears in the 1703–1750 cm⁻¹ range; however, this frequency can be increased by the presence of electron-withdrawing substituents on the aromatic ring. researchgate.net These substituents decrease the electrophilicity of the carbonyl carbon and alter the resonance stabilization of the molecule. researchgate.net

Significance of Ortho-Substituted Phenyl Esters in Chemical Reactivity Studies

The specific placement of substituents on the phenyl ring of a phenyl ester has a profound impact on its reactivity. In the case of this compound, the nitro group is in the ortho position relative to the ester linkage. Ortho-substituents can exert significant steric and electronic effects that are distinct from those of substituents at the meta or para positions.

Steric hindrance from an ortho-substituent can physically impede the approach of reactants to the ester's carbonyl group, thereby influencing the rate of reactions such as hydrolysis. researchgate.netresearchgate.net This steric interaction can also affect the conformation of the ester group relative to the plane of the aromatic ring, which in turn alters the electron density at the carbonyl oxygen. researchgate.net Electronically, an ortho-substituent like the nitro group (a strong electron-withdrawing group) diminishes the resonance stabilization of the C-O bond, which tends to increase the frequency of the carbonyl stretch in spectroscopic analyses. researchgate.net The study of ortho-substituted phenyl esters provides valuable data for quantitative structure-activity relationship (QSAR) models, such as the Charton equation, which seeks to correlate chemical structure with reactivity. researchgate.net

Foundational Research Questions Pertaining to this compound Structure and Reactivity

The unique structural features of this compound prompt several key research inquiries that are central to understanding its chemical behavior and optimizing its use as a research tool. Foundational questions in the ongoing study of this compound include:

Mechanism of Enzymatic Hydrolysis: While it is known to be a substrate for C12-esterases, the precise kinetic parameters and the mechanism of its hydrolysis by different types of lipases and esterases remain an active area of investigation. researchgate.net Research aims to detail the specific enzyme-substrate interactions that govern its cleavage.

Influence of the Ortho-Nitro Group: A central question is how the ortho-positioned nitro group quantitatively affects the steric and electronic properties of the ester linkage compared to its isomers, such as 4-nitrophenyl laurate. chemsynlab.com Comparative studies help elucidate the role of substituent placement on substrate specificity and reaction rates.

Photochemical Reactivity: Aryl esters are known to undergo photochemical transformations, such as the photo-Fries rearrangement. bohrium.com An open research question is the photochemical stability of this compound and whether it undergoes rearrangement or decomposition upon exposure to light, which could affect its application in certain experimental setups.

Applications in Assay Development: Given that the hydrolysis of nitrophenyl esters releases a chromogenic nitrophenolate ion, a key area of research is the application of this compound in the development of novel and more sensitive diagnostic assays. researchgate.netchemsynlab.com This includes its potential use in high-throughput screening for enzyme inhibitors or for the detection and characterization of microorganisms based on their esterase activity. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Nitrophenyl dodecanoate |

| This compound |

| 4-Nitrophenyl laurate |

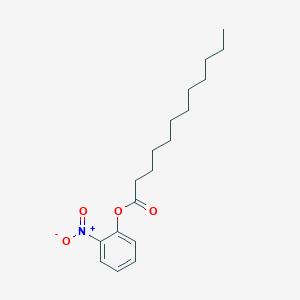

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-15-18(20)23-17-14-12-11-13-16(17)19(21)22/h11-14H,2-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUAHXANKUFFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitrophenyl Laurate and Analogous Compounds

Established Strategies for Esterification Utilizing 2-Nitrophenol (B165410) Precursors

The traditional and most direct route to 2-Nitrophenyl laurate is the esterification of 2-nitrophenol with lauric acid or its more reactive acyl chloride derivative. The precursor, 2-nitrophenol, is typically synthesized via the electrophilic nitration of phenol (B47542).

One established laboratory method for creating 2-nitrophenyl esters involves reacting the corresponding organic acid with 2-nitrophenol. This reaction is often conducted in aprotic solvents and facilitated by a base such as pyridine, which acts as a catalyst. The process is typically carried out at temperatures ranging from 0-20°C for about an hour. researchgate.net

Another foundational method is the Fischer-Speier esterification. This involves heating the carboxylic acid (lauric acid) and the alcohol (2-nitrophenol) in the presence of a strong acid catalyst. However, to drive the reaction equilibrium towards the product, water, a byproduct, must be removed. A common issue arises if an aqueous acid like hydrochloric acid is used, as the added water can push the reaction back toward the reactants. youtube.com To circumvent this, anhydrous acid catalysts are employed. youtube.com

The synthesis of the 2-nitrophenol precursor itself is a critical first step. It is commonly prepared by the nitration of phenol using a mixture of nitric acid and sulfuric acid. oc-praktikum.de This reaction yields a mixture of 2-nitrophenol and 4-nitrophenol (B140041), which must then be separated, often by steam distillation. oc-praktikum.de

Development and Optimization of Novel Synthetic Routes to this compound

Research into analogous compounds, particularly p-nitrophenols, has yielded novel synthetic strategies that could be adapted for this compound. One such method is a two-step process that avoids the direct, and sometimes difficult to control, nitration of phenol. In this route, the phenol is first nitrosated in an acidic aqueous medium using an alkyl nitrite. The resulting p-nitrosophenol is then oxidized to the corresponding p-nitrophenol using nitric acid in the presence of an alcohol. google.com This approach offers better reaction control and can lead to excellent yields. google.com

Another innovative route starts from a different precursor entirely, such as a nitrohalobenzene. This process involves the hydrolysis of the nitrohalobenzene with a base, followed by acidification to produce the nitrophenol. google.com The final product is then isolated through crystallization. google.com

Optimization of reaction conditions for the esterification of lauric acid has been extensively studied, often in the context of biodiesel production. These findings are directly applicable to the synthesis of this compound. Key parameters that are optimized include the molar ratio of reactants, catalyst concentration, reaction temperature, and time. For instance, in the esterification of lauric acid with methanol (B129727), increasing the molar ratio of alcohol to acid can significantly increase conversion rates by shifting the equilibrium towards the product. nih.govresearchgate.net However, an excessive amount of alcohol can dilute the reactants and catalyst, leading to a slight decrease in conversion. nih.gov

Catalytic Approaches in this compound Synthesis

The choice of catalyst is paramount in the synthesis of esters, influencing reaction rate, yield, and environmental impact. A wide array of catalysts has been explored for the esterification of lauric acid and the synthesis of nitrophenyl esters.

Homogeneous Catalysts: Conventional homogeneous acid catalysts like sulfuric acid, p-toluenesulfonic acid, and phosphoric acid are effective for esterification. ukm.my However, these catalysts are often corrosive, toxic, and difficult to separate from the final product, leading to waste and purification challenges. ukm.my

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid heterogeneous catalysts have been developed. These are generally more environmentally friendly as they can be easily recovered and reused. Examples include:

Ferric-alginate: A study demonstrated that ferric-alginate acts as an effective heterogeneous acid catalyst for the esterification of lauric acid, achieving a 99% yield of methyl laurate under optimized conditions.

Sulfated Zirconia: This superacid catalyst shows high activity in the esterification of fatty acids with various alcohols. researchgate.net

Metal-Organic Frameworks (MOFs): A novel nanocatalyst comprising phosphotungstic acid embedded in a zirconium MOF (UiO-66) has shown high activity and stability in lauric acid esterification. nih.govacs.org This catalyst was recyclable for up to six cycles. nih.govacs.org

Ionic Liquids (ILs): Ionic liquids are considered "green" solvents and catalysts. An ionic liquid based on 1-n-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMI.NTf2) combined with sulfuric acid demonstrated high activity (>85%) and 100% selectivity in the esterification of lauric acid. ukm.my A key advantage is that the ester product forms a separate phase from the ionic liquid, simplifying separation. ukm.my Other studies have successfully used tunable aryl imidazolium (B1220033) ionic liquids as reusable catalysts, achieving yields up to 98%. researchgate.net

Biocatalysts (Enzymes): Enzymes offer high specificity and operate under mild conditions. Esterases and lipases are known to catalyze the hydrolysis of ester bonds and, by the principle of microscopic reversibility, can also catalyze their synthesis. nih.gov The catalytic mechanism often involves a serine-histidine-aspartate/glutamate triad (B1167595) in the enzyme's active site. nih.govsemanticscholar.org Specifically, the OleA enzyme, a thiolase, has been shown to utilize p-nitrophenyl esters as substrates for Claisen condensation reactions, indicating its potential for forming ester bonds with activated phenols. researchgate.netnih.gov

Interactive Table: Comparison of Catalytic Systems for Lauric Acid Esterification

| Catalyst Type | Specific Catalyst | Reaction Conditions | Conversion / Yield | Reference |

|---|---|---|---|---|

| Heterogeneous | Ferric-alginate | Methanol/lauric acid molar ratio: 16:1; Catalyst/lauric acid mass ratio: 0.16:1; 3h at reflux | 99% Yield | |

| Heterogeneous (MOF) | Ag1(NH4)2PW12O40/UiO-66 | Methanol/lauric acid molar ratio: 15:1; Catalyst amount: 10 wt%; 150°C | 75.6% Conversion | nih.gov |

| Ionic Liquid | BMI.NTf2(H2SO4) | 70°C for 2 hours | >85% Activity | ukm.my |

| Ionic Liquid | Tunable aryl imidazolium ionic liquid (1a) | 80°C for 4 hours | 98% Yield | researchgate.net |

Atom Economy and Sustainability Considerations in Synthetic Design

The concept of atom economy, a core principle of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. wordpress.com The goal is to design synthetic methods that maximize this incorporation, thereby minimizing waste at the molecular level. wordpress.com

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

From an atom economy perspective, different reaction types are ranked as follows:

Rearrangement and Addition Reactions: These are the most ideal, often achieving 100% atom economy as all reactant atoms are incorporated into the final product. primescholars.com

Substitution and Elimination Reactions: These are inherently less atom-economical because they generate byproducts. primescholars.comwikipedia.org

The classical synthesis of this compound via esterification is a condensation reaction (a type of substitution) that produces water as a byproduct, meaning its atom economy is inherently less than 100%.

To improve the sustainability of the synthesis, several strategies can be employed:

Catalytic Routes: Using catalysts, especially in small quantities, is far superior to using stoichiometric reagents that end up as waste. nih.gov For example, using a catalytic amount of a heterogeneous acid is more atom-economical than using a full equivalent of a coupling reagent.

Reusable Catalysts: The development of heterogeneous catalysts and recyclable ionic liquids enhances sustainability by reducing catalyst waste and simplifying product purification. nih.govresearchgate.netacs.org

Biocatalysis: Enzymatic syntheses are highly sustainable as they occur in water under mild conditions, are highly selective (reducing byproducts), and the biocatalyst is biodegradable.

Avoiding Protecting Groups: Synthetic routes that avoid the use of protecting groups are more step- and atom-economical, as they eliminate the steps of adding and removing these groups, which generates waste. nih.gov

By prioritizing catalytic methods and designing more efficient reaction pathways, the synthesis of this compound and its analogs can be aligned with modern principles of sustainable chemistry.

Mechanistic Investigations of 2 Nitrophenyl Laurate Reactivity

Hydrolytic Pathways and Kinetic Studies of the 2-Nitrophenyl Ester Linkage

The hydrolysis of 2-nitrophenyl laurate, the cleavage of the ester bond to yield 2-nitrophenol (B165410) and lauric acid, proceeds through pathways common to aromatic esters. numberanalytics.com This reaction can be catalyzed by acid, base, or enzymes. numberanalytics.comsemanticscholar.org The core of the hydrolytic mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester. numberanalytics.com

Under basic conditions (saponification), the hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate is unstable and collapses, with the 2-nitrophenoxide ion acting as the leaving group, resulting in the formation of lauric acid. masterorganicchemistry.com The subsequent deprotonation of the lauric acid and protonation of the 2-nitrophenoxide drives the reaction to completion.

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. numberanalytics.com A water molecule, a weaker nucleophile, can then attack the carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.com Following proton transfer and elimination of 2-nitrophenol, the carboxylic acid is regenerated.

Kinetic studies on related p-nitrophenyl esters are often used to probe enzymatic activity and reaction mechanisms. semanticscholar.orgresearchgate.netnih.gov For instance, the hydrolysis of p-nitrophenyl esters with varying fatty acid chain lengths has been studied to understand the substrate specificity of enzymes like lipases. researchgate.net The rate of hydrolysis is typically monitored spectrophotometrically by measuring the release of the colored nitrophenolate ion. semanticscholar.orgdiva-portal.org While specific kinetic data for the non-enzymatic hydrolysis of this compound is not extensively documented in the provided results, the principles are well-established from studies on analogous compounds like p-nitrophenyl acetate (B1210297). scholaris.ca The rate of hydrolysis is influenced by pH, temperature, and the solvent environment. numberanalytics.comnih.gov

Table 1: Factors Influencing the Rate of Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanism of Influence |

|---|---|---|

| pH | Increases at low and high pH | Acid-catalysis at low pH protonates the carbonyl, making it more electrophilic. Base-catalysis at high pH provides the strong nucleophile OH⁻. numberanalytics.com |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to occur. diva-portal.org |

| Solvent | Dependent on polarity and type | The solvent can stabilize or destabilize reactants, transition states, and products, thereby altering the reaction kinetics. nih.govscholaris.ca |

| Substituents | Electron-withdrawing groups on the phenol (B47542) ring increase the rate | Stabilizes the departing phenoxide leaving group, making the ester more reactive. pearson.comwikipedia.org |

Transesterification Reactions Involving this compound

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. libretexts.org For this compound, this involves reacting it with an alcohol (R-OH) to form a new laurate ester (lauryl-R-ester) and 2-nitrophenol. This reaction is reversible and can be catalyzed by either an acid or a base. libretexts.orgmasterorganicchemistry.com

The mechanism under basic conditions involves a nucleophilic attack by an alkoxide ion (RO⁻) on the carbonyl carbon of the this compound. libretexts.org This forms a tetrahedral intermediate, which then collapses, eliminating the more stable leaving group. Given that 2-nitrophenoxide is a relatively stable anion due to the electron-withdrawing nitro group, it is a good leaving group, facilitating the forward reaction. pearson.com

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, activating the ester towards nucleophilic attack by a neutral alcohol molecule. libretexts.orgmasterorganicchemistry.com A series of proton transfer, addition, and elimination steps, similar to acid-catalyzed hydrolysis, leads to the formation of the new ester and 2-nitrophenol. masterorganicchemistry.com To drive the reaction towards the desired product, the alcohol reactant is often used in large excess as the solvent. libretexts.org

Nucleophilic Acyl Substitution Mechanisms at the Ester Moiety

The reactions of this compound, including hydrolysis and transesterification, are classic examples of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reaction is characteristic of carboxylic acid derivatives and proceeds via a two-step mechanism: nucleophilic addition followed by elimination. libretexts.orglibretexts.org

Nucleophilic Addition: The reaction begins with the attack of a nucleophile (e.g., OH⁻, H₂O, RO⁻) on the electrophilic carbonyl carbon of the ester. youtube.comyoutube.com This step breaks the pi bond of the carbonyl group, and the carbon atom's hybridization changes from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral intermediate. youtube.comlibretexts.org

Elimination (Leaving Group Departure): The tetrahedral intermediate is a high-energy species. It collapses by reforming the carbon-oxygen double bond and expelling one of the substituents on the carbonyl carbon. libretexts.orgyoutube.com In the case of this compound, the 2-nitrophenoxy group is an effective leaving group. pearson.com The favorability of a nucleophilic acyl substitution reaction is often predicted by comparing the basicity of the nucleophile and the leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com

This addition-elimination mechanism distinguishes nucleophilic acyl substitution from SN2 reactions, which occur in a single concerted step. libretexts.org

Influence of Ortho-Nitro Group on Reaction Kinetics and Selectivity

The nitro group (—NO₂) at the ortho position of the phenyl ring has a profound influence on the reactivity of this compound. The nitro group is a strong electron-withdrawing group, affecting the molecule's electronic properties through both inductive and resonance effects. pearson.comwikipedia.orgnih.gov

Increased Electrophilicity: The electron-withdrawing nature of the nitro group pulls electron density away from the aromatic ring and, by extension, from the ester's carbonyl carbon. nih.gov This makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles. This effect increases the rate of nucleophilic acyl substitution reactions.

Stabilization of the Leaving Group: The primary reason for the enhanced reactivity of nitrophenyl esters is the stabilization of the resulting phenoxide leaving group. pearson.com When the 2-nitrophenoxide ion departs, its negative charge is delocalized and stabilized by the electron-withdrawing nitro group through resonance. pearson.comwikipedia.org A more stable leaving group corresponds to a lower activation energy for the reaction, leading to faster kinetics. pearson.com

Kinetic Enhancement: Compared to unsubstituted phenyl laurate, this compound will exhibit significantly faster hydrolysis and transesterification rates. Studies on related nitrophenyl esters have shown that the presence of nitro groups can enhance the leaving group ability to the extent that the rate-determining step of a reaction can shift. mdpi.com For example, in some aminolysis reactions, the attack of the nucleophile becomes the rate-determining step because the departure of the stabilized nitrophenoxide is so rapid. mdpi.com

Table 2: Electronic Effects of the Ortho-Nitro Group

| Effect | Description | Consequence for Reactivity |

|---|---|---|

| Inductive Effect (-I) | The highly electronegative nitrogen and oxygen atoms pull electron density through the sigma bonds. wikipedia.org | Increases the electrophilicity of the carbonyl carbon. |

| Resonance Effect (-M/-R) | The nitro group withdraws electron density from the aromatic ring via resonance, delocalizing the negative charge in the transition state and the phenoxide product. pearson.comwikipedia.org | Significantly stabilizes the 2-nitrophenoxide leaving group, accelerating its departure. |

Reactivity Profiling in Diverse Chemical Environments

The reactivity of this compound is highly sensitive to the surrounding chemical environment, particularly the solvent. The choice of solvent can influence reaction rates by orders of magnitude.

Solvent Polarity and Hydrogen Bonding: The rate of hydrolysis of related p-nitrophenyl esters has been shown to be dramatically affected by the composition of the solvent system, such as in DMSO-H₂O mixtures. scholaris.ca Changes in the solvent environment affect the stability of the ground state reactants and the transition state. For instance, destabilization of the nucleophile (e.g., OH⁻) in a less aqueous environment can lead to enhanced reactivity. scholaris.ca Conversely, solvents capable of stabilizing the charged transition state through hydrogen bonding or polar interactions can also accelerate the reaction. mdpi.comrsc.org

Micellar Environments: The hydrolysis of nitrophenyl esters, including those with long alkyl chains like laurate, has been studied extensively in micellar solutions. acs.org Micelles can create unique microenvironments that can either enhance or inhibit reaction rates. For this compound, which has a long, hydrophobic laurate tail and a more polar nitrophenyl head, it can partition into the micellar interface. This can bring the ester and a water-soluble nucleophile into close proximity, leading to catalysis. The transition from normal to reverse micelles can significantly alter the catalytic effect. acs.org

Enzymatic Environments: In biocatalysis, enzymes like lipases create a specific active site environment to catalyze the hydrolysis of esters. diva-portal.orgresearchgate.net The conformation of the enzyme, which can be influenced by the solvent, is crucial for its activity. nih.govresearchgate.net For example, the hydrolysis of p-nitrophenyl acetate by a lipase (B570770) showed higher activity in aromatic solvents compared to aliphatic solvents, which was attributed to differences in the enzyme's protein conformation in those media. nih.gov The hydrophobic laurate chain of this compound would be expected to interact with hydrophobic pockets within an enzyme's active site. researchgate.net

Applications of 2 Nitrophenyl Laurate in Advanced Chemical Research

Utilization as a Mechanistic Probe in Biocatalytic System Development

2-Nitrophenyl laurate serves as a valuable chromogenic substrate for investigating the activity and mechanisms of lipases and esterases, which are enzymes that catalyze the hydrolysis of fats and esters. The utility of nitrophenyl esters, in general, stems from the release of the nitrophenolate ion upon hydrolysis, which is intensely colored and allows for easy spectrophotometric monitoring of the enzymatic reaction in real-time.

The hydrolysis of this compound by a lipase (B570770) cleaves the ester bond, releasing lauric acid and 2-nitrophenol (B165410). smolecule.com The rate of formation of the yellow-colored 2-nitrophenolate (B253475) anion under alkaline conditions can be quantified by measuring the increase in absorbance at a specific wavelength, typically around 405-410 nm. nih.govchemsynlab.com This direct relationship between product formation and a measurable optical signal allows researchers to determine key enzymatic parameters.

Detailed Research Findings: Studies utilizing nitrophenyl esters have provided deep insights into enzyme function. For instance, research on the thiolase enzyme OleA from Xanthomonas campestris used p-nitrophenyl esters of varying chain lengths to probe the enzyme's active site. nih.gov While this study focused on the para-isomer (4-nitrophenyl), the principles are directly applicable. The experiments revealed a competition between the hydrolysis of the acyl-enzyme intermediate and a Claisen condensation reaction, with the outcome depending on the length of the fatty acid chain. nih.gov Site-directed mutagenesis studies, where the active site cysteine (Cys143) was replaced, confirmed that this residue is essential for the hydrolysis of p-nitrophenyl esters, as mutants showed severely impaired activity. nih.gov

Similarly, investigations into Candida antarctica Lipase B (CALB), a widely used biocatalyst, have employed p-nitrophenyl laurate to screen for solvent effects on hydrolytic activity and to understand the enzyme's behavior in different media. researchgate.net Such assays are crucial for optimizing industrial biocatalytic processes. The data from these studies help in constructing a detailed picture of the enzyme's catalytic cycle, substrate specificity, and the influence of the chemical environment on its performance.

Below is a data table summarizing findings from a study on patatin, a lipid acyl hydrolase, using 4-nitrophenyl laurate as the substrate to characterize its activity.

| Enzyme Source | Substrate | Finding | Reference |

|---|---|---|---|

| Potato Patatin | 4-Nitrophenyl Laurate | Extraction with (NH4)2SO4 at 40-70% saturation resulted in a 1.3-fold increase in lipid acyl hydrolase (LAH) activity. | chemsrc.com |

| Bacillus pumilus Lipase A (BplA) | p-Nitrophenyl butyrate | The enzyme is psychrotolerant (cold-adapted) and catalyzes the hydrolysis of the chromogenic substrate, allowing for the determination of thermodynamic parameters. | diva-portal.org |

| X. campestris OleA | p-Nitrophenyl esters | Reaction is dependent on the active site Cys143; mutation to Serine (C143S) or Alanine (C143A) resulted in hydrolysis rates <1% of the wild-type enzyme. | nih.gov |

Role as a Synthetic Intermediate for Complex Organic Molecule Construction

While extensively used as a substrate for enzyme assays, this compound also holds potential as a synthetic intermediate in the construction of more complex organic molecules. The ester linkage can be cleaved under specific conditions to yield lauric acid or activated laurate derivatives, and the nitrophenyl group can undergo various transformations.

Detailed Research Findings: The synthesis of this compound itself is a straightforward esterification reaction, typically involving the reaction of lauric acid with 2-nitrophenol in the presence of a dehydrating agent, or by reacting dodecanoyl chloride (the acyl chloride of lauric acid) with 2-nitrophenol. smolecule.comchemsrc.com

Once formed, the molecule can be used in further synthetic steps. For example, the ester group can act as a protecting group for lauric acid, which can be released under specific hydrolytic conditions. More significantly, the nitro group on the phenyl ring is a versatile functional group in organic synthesis. It can be reduced to an amino group (-NH2), which then opens up a vast array of possible subsequent reactions. The resulting 2-aminophenyl laurate could be a precursor for the synthesis of heterocyclic compounds like benzoxazoles or quinazolines, which are important scaffolds in medicinal chemistry.

For instance, a general synthetic strategy might involve:

Reduction of the Nitro Group: Catalytic hydrogenation or treatment with reducing agents like tin(II) chloride can convert the nitro group to an amine.

Transformation of the Amino Group: The newly formed amine can be diazotized, acylated, or used as a nucleophile in cyclization reactions to build more elaborate molecular architectures.

While specific literature detailing the use of this compound as a starting material for multi-step total synthesis is not abundant, the chemical principles for its use are well-established in organic chemistry. lkouniv.ac.innih.gov The synthesis of various 4-(5-aryl-2-furoyl)morpholines, for example, starts from related aryl compounds that are functionalized and then reacted to form complex heterocyclic structures. pensoft.net

| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Dodecanoyl chloride | 4-Nitrophenol (B140041) | Acylation | 4-Nitrophenyl Laurate | ~94% | chemsrc.com |

| Lauric acid | 4-Nitrophenol | Esterification | 4-Nitrophenyl Laurate | ~84% | chemsrc.com |

Exploration in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. fiveable.memdpi.com Host-guest chemistry, a central part of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. thno.org

Detailed Research Findings: The structure of this compound, with its long, hydrophobic lauryl tail and its aromatic nitrophenyl head, makes it an interesting candidate for participation in supramolecular assemblies. The hydrophobic lauryl chain can readily be included within the hydrophobic cavities of host molecules like cyclodextrins or calixarenes. thno.orgnih.gov

For example, cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They are well-known to form inclusion complexes with guest molecules that have appropriate size and hydrophobicity. The laurate chain of this compound is an ideal guest for the cavity of β-cyclodextrin or γ-cyclodextrin. The formation of such a host-guest complex can alter the chemical and physical properties of the guest molecule, such as its solubility or reactivity.

Researchers have quantified the interaction energies of host-guest pairs, such as cyclodextrin (B1172386) and adamantane, demonstrating that binding affinities can be precisely tuned. nih.gov This principle applies to the interaction between a host like β-CD and the laurate tail of this compound. The formation of such "supramolecular prodrugs" is an active area of research, where a host molecule encapsulates a drug (guest) to modify its properties, such as enabling stimulus-induced release. rsc.org The encapsulation of this compound within a host cavity could be used to control its hydrolysis by enzymes, providing a mechanism for controlled release of the 2-nitrophenol signal.

| Host Molecule Type | Potential Guest Moiety | Driving Interaction | Potential Application | Reference |

|---|---|---|---|---|

| Cyclodextrins | Laurate (dodecanoate) chain | Hydrophobic interactions, van der Waals forces | Controlled release, modulated enzyme kinetics | thno.orgnih.gov |

| Calixarenes | Laurate chain or Nitrophenyl group | Hydrophobic, π-π stacking | Sensing, molecular recognition | thno.org |

| Cucurbiturils | Nitrophenyl group (if protonated) | Ion-dipole, hydrophobic interactions | Molecular recognition, drug delivery | fiveable.me |

Development of Response-Based Chemical Sensors (Excluding Material Properties)

A chemical sensor is a device that transforms chemical information into an analytically useful signal. alliedacademies.org Response-based sensors rely on a specific chemical reaction or interaction involving the target analyte to generate a signal. This compound is a key component in the development of response-based sensors for detecting lipase and esterase activity.

Detailed Research Findings: The fundamental principle behind using this compound in a sensor is the enzyme-catalyzed hydrolysis reaction discussed in section 4.1. In this context, the sensor system is designed to detect the product of the reaction, 2-nitrophenol, rather than the analyte (the enzyme) directly. The concentration of the enzyme is then inferred from the rate of product formation.

The development of such sensors focuses on immobilizing the substrate and detecting the product. Electrochemical methods are particularly powerful for this purpose. For example, sensors have been developed for the detection of 2-nitrophenol and 4-nitrophenol using electrodes modified with various nanomaterials. nih.govmdpi.com A sensor for lipolytic activity could be constructed by co-immobilizing this compound on an electrode surface. In the presence of a lipase, 2-nitrophenol is released and can then be detected electrochemically by its oxidation or reduction at the electrode surface. The resulting electrical current is proportional to the concentration of 2-nitrophenol, and thus to the activity of the lipase.

Research into these types of sensors aims to improve sensitivity, selectivity, and response time. uik.eus For example, a sensor for 2-nitrophenol using cobalt oxide/aluminum oxide nanosheets demonstrated a very low detection limit of 1.73 pM. nih.gov While this sensor was designed to detect the nitrophenol contaminant directly, the same detection principle can be integrated into a response-based system where the nitrophenol is generated by enzymatic activity. This creates a highly sensitive platform for monitoring biocatalytic processes or for clinical diagnostics where lipase levels are an important biomarker.

| Analyte | Sensor Principle | Signal Transduction | Key Component | Reference |

|---|---|---|---|---|

| Lipase/Esterase Activity | Enzymatic hydrolysis of this compound | Spectrophotometric (color change) or Electrochemical (current) | This compound (substrate) | smolecule.comchemsynlab.com |

| 2-Nitrophenol | Electrochemical oxidation/reduction | Electrochemical (current) | Co3O4/Al2O3 nanosheet modified electrode | nih.gov |

| 4-Nitrophenol | Electrocatalytic detection | Differential Pulse Voltammetry | Au Nanoparticle/Reduced Graphene Oxide modified electrode | mdpi.com |

Advanced Analytical Techniques for Characterizing 2 Nitrophenyl Laurate Transformations

High-Resolution Spectroscopic Methodologies for Reaction Monitoring

High-resolution spectroscopic techniques are indispensable for real-time monitoring of the transformations of 2-nitrophenyl laurate, providing valuable kinetic and structural information.

The hydrolysis of this compound is most commonly monitored using UV-Visible (UV-Vis) spectroscopy . This method leverages the distinct spectral properties of the reactant and its hydrolysis product, 2-nitrophenol (B165410). This compound itself does not exhibit strong absorption in the visible region, while the resulting 2-phenolate, formed under neutral to alkaline conditions, has a characteristic strong absorbance maximum around 400-420 nm. acs.orguna.ac.cr The rate of formation of the colored 2-nitrophenolate (B253475) ion can be directly correlated to the rate of hydrolysis, allowing for the determination of reaction kinetics. bu.edusemanticscholar.org The choice of pH is critical, as it influences the ionization state of the liberated nitrophenol and thus its molar absorptivity. una.ac.cr

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive tool for monitoring the progress of chemical reactions by providing detailed structural information on all components in a mixture. nih.govnih.govrsc.org For the transformation of this compound, ¹H NMR can be employed to follow the disappearance of proton signals corresponding to the ester and the appearance of signals from the liberated lauric acid and 2-nitrophenol. Similarly, ¹³C NMR can provide insights into the changes in the carbon skeleton of the molecule during the reaction.

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for monitoring the hydrolysis of this compound. The progress of the reaction can be followed by observing the decrease in the intensity of the characteristic ester carbonyl (C=O) stretching band (typically around 1730-1750 cm⁻¹) of this compound and the concurrent appearance of the carboxylic acid O-H and C=O stretching bands from the lauric acid product, as well as the phenolic O-H band of 2-nitrophenol.

Chromatographic Separation Techniques for Purity Assessment and Intermediate Isolation

Chromatographic methods are essential for assessing the purity of this compound and for the separation and isolation of reactants, products, and any reaction intermediates.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for the analysis of this compound and its transformation products. A reversed-phase HPLC method, often with a C18 column, can effectively separate this compound from the more polar products, 2-nitrophenol and lauric acid. nih.gov The use of a suitable mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, allows for the elution and quantification of each component. nih.gov HPLC is not only crucial for purity assessment of the initial substrate but also for monitoring the progress of the reaction by quantifying the concentration of each species over time.

Thin-Layer Chromatography (TLC) provides a rapid and simple method for the qualitative analysis of the reaction mixture. It can be used to quickly check the purity of this compound and to monitor the progress of its hydrolysis by observing the appearance of the product spots (2-nitrophenol and lauric acid) and the disappearance of the reactant spot. weebly.comtanta.edu.eg The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. weebly.comtanta.edu.eg Due to the difference in polarity, 2-nitrophenol and lauric acid will have different retention factors (Rf values) compared to the less polar this compound, allowing for their effective separation. researchgate.netyoutube.com

X-ray Crystallography for Elucidation of Molecular and Supramolecular Structures

For analogous compounds, such as other p-nitrophenyl esters and related aromatic nitro compounds, X-ray crystallography has been instrumental in elucidating their molecular geometries. researchgate.netacs.orgbath.ac.uk For instance, studies on p-nitrophenol polymorphs have detailed the hydrogen bonding networks and packing arrangements in the solid state. nih.gov It can be anticipated that the crystal structure of this compound would reveal the conformation of the laurate chain and the orientation of the nitrophenyl group relative to the ester linkage. Such structural data would be invaluable for computational modeling of its enzymatic hydrolysis and for understanding its interactions within a crystal lattice.

Table 1: Representative Crystallographic Data for Analogous Compounds

| Compound | Crystal System | Space Group | Key Structural Feature |

| p-Nitrophenyl Ketone Derivative | --- | --- | Planarity of the nitrophenyl ring |

| N1-4-Nitrophenyl-2-pyrazoline | Monoclinic/Orthorhombic | P2₁/c, P2₁, Pnma, P2₁2₁2₁ | Conformation of the pyrazoline ring |

| 4-bromo-4'-nitrodiphenyl | --- | --- | Dihedral angle between the phenyl rings |

| p-Nitrophenol (α-form) | Monoclinic | P2₁/a | Intermolecular hydrogen bonding |

| p-Nitrophenol (β-form) | Monoclinic | P2₁/n | Different packing and hydrogen bonding |

Note: This table provides examples of crystallographic data for compounds structurally related to this compound to illustrate the type of information obtained from X-ray crystallography.

Advanced Mass Spectrometry for Mechanistic Pathway Delineation

Advanced Mass Spectrometry (MS) techniques are pivotal in elucidating the mechanistic pathways of chemical reactions by providing detailed information about the mass-to-charge ratio of reactants, intermediates, and products.

In the context of this compound transformations, such as hydrolysis, MS can be used to identify and characterize the resulting products, 2-nitrophenol and lauric acid. More advanced techniques like Electrospray Ionization (ESI-MS) can be coupled with liquid chromatography (LC-MS) to analyze the reaction mixture in real-time, allowing for the detection of transient intermediates.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. wikipedia.org For an ester like this compound, characteristic fragmentation would involve cleavage of the ester bond, leading to fragments corresponding to the lauroyl cation and the 2-nitrophenoxide anion or radical, depending on the ionization method. libretexts.orgwhitman.edu Analysis of the fragmentation of the molecular ion and any detected intermediates can help to piece together the reaction mechanism. For instance, the fragmentation of related nitrophenyl compounds has been studied to understand the influence of the nitro group on the fragmentation pathways. researchgate.net

Table 2: Expected Mass Spectrometric Fragments for this compound

| Fragment | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 323.19 |

| [M - C₁₂H₂₃O]⁺ | 2-Nitrophenoxy radical cation | 139.03 |

| [C₁₂H₂₃O]⁺ | Lauroyl cation | 183.17 |

| [C₁₁H₂₃]⁺ | Dodecyl cation (from lauroyl) | 167.18 |

| [NO₂]⁺ | Nitronium ion | 46.00 |

Note: The expected m/z values are for the most common isotopes and may vary depending on the ionization technique and charge state.

Electrochemical Analysis for Redox Behavior Investigations

Electrochemical analysis , particularly cyclic voltammetry (CV) , is a powerful technique for investigating the redox behavior of molecules. For this compound, the primary electroactive moiety is the nitro group (-NO₂).

The electrochemical reduction of aromatic nitro compounds typically proceeds via a series of one-electron transfer steps. nih.govitu.edu.tr In aprotic media, the first step is often a reversible one-electron reduction to form a nitro radical anion. rsc.orgresearchgate.net The stability of this radical anion depends on the solvent and the molecular structure. In protic media, the reduction mechanism is more complex and often involves protonation steps, leading to the formation of nitroso, hydroxylamine, and ultimately amine functionalities. acs.orgresearchgate.netrsc.org

By studying the cyclic voltammogram of this compound, information on its reduction potential, the stability of the resulting radical anion, and the kinetics of the electron transfer process can be obtained. The potential at which the nitro group is reduced can be influenced by the electron-withdrawing nature of the ester group. Comparing the electrochemical behavior of this compound with that of its hydrolysis product, 2-nitrophenol, can also provide insights into how the electronic environment of the nitro group changes upon transformation.

Table 3: Electrochemical Data for Related Nitroaromatic Compounds

| Compound | Technique | Key Finding |

| 4-Nitrophenol (B140041) | Cyclic Voltammetry | Temperature-dependent reduction mechanism in DMF. rsc.org |

| 4-Nitrophenyl grafted on Gold | Cyclic Voltammetry | Slower electron transfer rate compared to glassy carbon. researchgate.net |

| Nitroaromatic Explosives | Cyclic Voltammetry | Simultaneous determination in mixtures is possible. nih.gov |

| Nitrofuran Derivatives | Cyclic Voltammetry | Formation and decay of nitro radical anions studied. researchgate.net |

Note: This table presents findings for related nitroaromatic compounds to illustrate the application of electrochemical techniques.

Theoretical and Computational Studies of 2 Nitrophenyl Laurate

Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-Nitrophenyl laurate. hakon-art.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. northwestern.edupurdue.edu A primary focus of such studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the electron-withdrawing nitro group (-NO₂) significantly lowers the energy of the LUMO, localizing it on the nitrophenyl ring and making the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. hakon-art.comresearchgate.net These descriptors provide a framework for predicting reactivity trends. hakon-art.com

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT

| Descriptor | Symbol | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -6.85 | Related to ionization potential; electron-donating ability. |

| LUMO Energy | ELUMO | - | -2.15 | Related to electron affinity; electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 | Indicates high kinetic stability but susceptibility to reaction. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.50 | Measures the "escaping tendency" of an electron from the system. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 | Measures resistance to change in electron distribution. |

| Global Softness | S | 1 / (2η) | 0.213 | Inverse of hardness; high value indicates high reactivity. |

| Electrophilicity Index | ω | µ² / (2η) | 4.31 | Quantifies the energy stabilization upon accepting electrons; indicates a strong electrophile. |

Molecular Electrostatic Potential (MESP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting regions prone to electrophilic and nucleophilic attack. For this compound, the MESP would show a strong negative potential (red/yellow) around the oxygen atoms of the nitro group and the carbonyl group, while a significant positive potential (blue) would be centered on the carbonyl carbon and the protons of the aromatic ring.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and the influence of the surrounding environment (solvation). nih.govtue.nl

For this compound, MD simulations can be employed to understand how it interacts with solvent molecules, such as water or organic solvents like methanol (B129727). mdpi.comresearchgate.net The simulation would typically involve placing a single molecule of this compound in a box filled with explicit solvent molecules. The interactions between all atoms are described by a force field, such as CHARMM or AMBER. nih.govnih.gov

Key insights from MD simulations would include:

Solvation Shell Structure: Analysis of the radial distribution function between parts of the solute (e.g., the nitro group, the ester linkage) and solvent molecules reveals the structure and composition of the solvation shells. For example, in an aqueous environment, water molecules would be expected to form strong hydrogen bonds with the oxygen atoms of the nitro and carbonyl groups.

Conformational Dynamics: The long laurate chain is flexible. MD simulations can track its conformational dynamics, showing how it folds and moves in different solvents. This is crucial for understanding how the molecule orients itself at interfaces or within larger assemblies.

Interaction Energies: The simulations allow for the calculation of the energetic contributions of various intermolecular forces, such as van der Waals and electrostatic interactions, between this compound and the solvent. nih.gov This helps quantify the stability of the solvated complex. usf.edu

Table 2: Typical Setup for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value/Description | Purpose |

| System | 1 molecule of this compound + ~5000 water molecules | To simulate a dilute aqueous solution. |

| Force Field | CHARMM36 / AMBER | To define the potential energy and forces governing atomic interactions. nih.gov |

| Simulation Box | Cubic, with periodic boundary conditions | To simulate a bulk system and avoid edge effects. rsc.org |

| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100-1000 nanoseconds | To allow for sufficient sampling of molecular motions and interactions. nih.gov |

| Analysis | RMSD, Radial Distribution Functions, Hydrogen Bond Analysis | To quantify structural stability, solvation structure, and specific interactions. nih.gov |

Mechanistic Modeling of Ester Hydrolysis and Transesterification Pathways

The hydrolysis of this compound is a chemically significant reaction, often used in biochemical assays. Computational modeling can provide a detailed, step-by-step picture of the reaction mechanism. This is typically achieved using quantum mechanics/molecular mechanics (QM/MM) methods, where the reacting core (the ester linkage and the attacking nucleophile) is treated with high-level quantum mechanics, and the rest of the system (the laurate chain and solvent) is treated with classical molecular mechanics.

The widely accepted mechanism for the base-catalyzed hydrolysis of a nitrophenyl ester involves a two-step nucleophilic acyl substitution pathway:

Formation of a Tetrahedral Intermediate: A nucleophile, such as a hydroxide (B78521) ion (OH⁻), attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy, unstable tetrahedral intermediate where the carbonyl carbon is sp³-hybridized.

Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses. The C-O bond to the 2-nitrophenyl group breaks, and the 2-nitrophenolate (B253475) anion is expelled as the leaving group. The C=O double bond is reformed, yielding a carboxylate (laurate) anion.

Computational modeling can calculate the energy profile of this entire pathway, including the activation energies for each step and the energy of the transition states and the intermediate. researchgate.net This allows for the identification of the rate-determining step. For nitrophenyl esters, the formation of the tetrahedral intermediate is often the slower, rate-limiting step.

Similarly, transesterification, where an alcohol replaces the 2-nitrophenyl group, can be modeled. The mechanism is analogous, with an alcohol molecule acting as the nucleophile. These models can explain how factors like the pKa of the leaving group and the nature of the nucleophile influence the reaction rate.

Structure-Reactivity Relationship Prediction via Computational Approaches

Computational approaches are highly effective for establishing Quantitative Structure-Activity Relationships (QSAR). QSAR models seek to find a mathematical correlation between the chemical structure of a series of compounds and their measured activity, such as the rate of hydrolysis.

To build a QSAR model for the reactivity of nitrophenyl esters, one would first create a library of related molecules by varying the acyl chain (e.g., acetate (B1210297), butyrate, laurate) and the substitution pattern on the phenyl ring. For each molecule in this library, a set of computational descriptors would be calculated, including:

Electronic Descriptors: Partial charge on the carbonyl carbon, LUMO energy, electrophilicity index (ω).

Steric Descriptors: Molecular volume, surface area, specific measures of bulk near the reaction center (e.g., Taft steric parameters).

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes how the molecule distributes between oil and water.

These calculated descriptors are then used as independent variables in a statistical analysis (such as multiple linear regression or machine learning algorithms) to build an equation that predicts the experimental reaction rate (the dependent variable).

For this compound, a QSAR model would likely show that the rate of hydrolysis is strongly correlated with electronic descriptors that quantify the electrophilicity of the carbonyl carbon. The long, hydrophobic laurate chain might have a secondary effect, potentially influencing the molecule's solubility or orientation at an interface where a reaction might occur, but the primary driver of reactivity is the electronic activation provided by the 2-nitrophenyl group.

Future Perspectives and Emerging Research Avenues for 2 Nitrophenyl Laurate

Innovations in Synthetic Strategies and Derivatization

The future development of applications for 2-nitrophenyl laurate is intrinsically linked to the ability to synthesize it and its derivatives efficiently and selectively. While classical esterification methods are applicable, emerging synthetic methodologies could provide significant advantages in terms of yield, purity, and environmental impact.

Future synthetic research could focus on:

Enzyme-Catalyzed Synthesis: Utilizing lipases in non-aqueous media for the regioselective acylation of 2-nitrophenol (B165410) with lauric acid or its activated forms. This approach offers high selectivity and mild reaction conditions.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could enhance reaction efficiency, improve safety by minimizing the accumulation of potentially energetic nitrated intermediates, and allow for seamless integration with downstream purification and analysis.

Microwave-Assisted Synthesis: As demonstrated for the derivatization of fatty acids with related compounds, microwave-assisted methods could drastically reduce reaction times for the synthesis of this compound compared to conventional heating. researchgate.net

Beyond its synthesis, the true potential of this compound may lie in its use as a scaffold for derivatization. The 2-nitrophenyl group is a key component in various advanced chemical tools. For instance, complex reagents incorporating a 2-nitrophenylsulfonyl moiety have been designed for the sensitive detection of amino acids in biomedical and food science applications. nih.gov Similarly, the 2-(2-nitrophenyl)ethoxycarbonyl group has been utilized as a photolabile protecting group in complex oligonucleotide synthesis.

By leveraging the reactivity of its core structure, this compound could serve as a starting point for a new class of functional molecules.

| Hypothetical Derivative Class | Modification Strategy | Potential Application | Rationale |

|---|---|---|---|

| Photocleavable Probes | Modification of the laurate chain to include a fluorescent reporter | Spatially and temporally controlled release of fatty acids in cell biology | The 2-nitrobenzyl scaffold is a well-known photolabile protecting group. |

| Analytical Reagents | Reduction of the nitro group to an amine, followed by coupling to reporter molecules | Novel chromogenic or fluorogenic substrates for different enzyme classes | Creates a new family of substrates with different steric and electronic properties compared to the 4-nitro isomer. |

| Polymerizable Monomers | Introduction of a polymerizable group (e.g., vinyl, acrylate) on the phenyl ring or laurate chain | Creation of functional polymers and smart materials | Incorporates the unique properties of the this compound moiety into a macromolecular structure. |

Unexplored Reactivity Modalities and Catalytic Roles

The specific ortho arrangement of the ester and nitro functional groups in this compound suggests a range of unexplored reactivity patterns that could be harnessed for novel chemical transformations. The interplay between these neighboring groups could lead to unique intramolecular reactions or provide a bidentate chelation site for metal catalysts.

Key areas for future investigation include:

Selective Reduction: The selective reduction of the nitro group to an amine, hydroxylamine, or nitroso group without cleaving the ester linkage is a significant synthetic challenge. Success in this area would yield 2-aminophenyl laurate and its derivatives, which are valuable precursors for pharmaceuticals, dyes, and heterocyclic compounds.

Ortho-Directed Metalation: The potential for the ester group to direct lithiation or other metalation reactions to the C6 position of the phenyl ring could open pathways to complex, multi-substituted aromatic compounds that are otherwise difficult to access.

Intramolecular Cyclization: Under specific catalytic conditions, it may be possible to induce cyclization reactions involving the nitro and ester groups, potentially leading to novel heterocyclic ring systems.

Catalytic Substrate: this compound itself could be explored as a substrate in novel catalytic reactions. For example, its use in transition metal-catalyzed cross-coupling reactions could be investigated, where the ester group is displaced or the aromatic ring is functionalized.

| Proposed Reaction Type | Key Reagents/Catalysts | Potential Product Class | Research Goal |

|---|---|---|---|

| Chemoselective Nitro Reduction | Transfer hydrogenation (e.g., Hantzsch ester), specific metal catalysts (e.g., Pt/C with inhibitors) | 2-Aminophenyl laurate | Accessing amino-functionalized building blocks. |

| Directed ortho-Metalation | Organolithium reagents (e.g., LDA), followed by electrophilic quench | 1,2,3-Trisubstituted benzene (B151609) derivatives | Developing regioselective functionalization strategies. |

| Reductive Cyclization | Reducing agents (e.g., SnCl2, Fe/AcOH) under conditions promoting amide formation | Benzoxazinones or related heterocycles | Synthesis of novel heterocyclic scaffolds. |

| Cross-Coupling Reactions | Palladium or Nickel catalysts with appropriate ligands | Biaryl compounds, functionalized laurates | Exploring the ester as a leaving group or the C-NO2 bond as a coupling site. |

Integration with High-Throughput Experimentation and Automation in Chemical Discovery

The exploration of the vast chemical space surrounding this compound—from optimizing its synthesis to discovering new reactions and applications—can be dramatically accelerated through the adoption of high-throughput experimentation (HTE) and laboratory automation. These technologies enable researchers to perform and analyze a large number of experiments in parallel, rapidly identifying promising candidates and conditions.

An automated workflow could be designed to:

Synthesize a Library of Derivatives: An automated synthesis platform could systematically vary the fatty acid chain attached to the 2-nitrophenol core, creating a library of 2-nitrophenyl esters.

Screen for Biological Activity: This library could then be screened using HTE against a panel of enzymes, bacterial strains, or cell lines to identify compounds with interesting biological profiles.

Optimize Reaction Conditions: Automated systems can be used to rapidly screen a wide range of catalysts, solvents, and temperatures to find the optimal conditions for a desired transformation, such as the selective nitro group reduction discussed previously.

The integration of automation and machine learning could further accelerate discovery by predicting the properties of yet-unsynthesized derivatives, guiding the experimental design toward the most promising areas of research.

| HTE Campaign Objective | Variables for Screening | Assay Method | Potential Outcome |

|---|---|---|---|

| Discovery of Novel Enzyme Inhibitors | Library of 2-nitrophenyl esters (varying the acyl chain) | Fluorometric or colorimetric enzyme activity assays in 96- or 384-well plates | Identification of new molecular probes or potential therapeutic leads. |

| Optimization of a Suzuki Coupling Reaction | Catalysts, ligands, bases, solvents, temperatures | Automated LC-MS or GC-MS analysis of reaction arrays | A robust and high-yield method for functionalizing the aromatic ring. |

| Screening for Antimicrobial Activity | Library of this compound derivatives | Automated optical density measurements of bacterial cultures in microplates | Discovery of new compounds with potential as antibiotics. |

Interdisciplinary Research Frontiers and Novel Functional Materials Design

The unique chemical structure of this compound makes it an intriguing candidate for the design of novel functional materials, bridging the gap between organic chemistry and materials science. The combination of a rigid, electronically-modifiable aromatic ring and a flexible, hydrophobic aliphatic chain within a single molecule provides a versatile building block for creating materials with tailored properties.

Future interdisciplinary research could focus on:

Smart Polymers: Incorporating this compound as a monomer or a pendant group in a polymer chain could lead to "smart" materials. For example, the nitro group could be reduced to an amine post-polymerization, altering the polymer's solubility, hydrophilicity, or chelating ability in response to a chemical stimulus.

Sensor Materials: The electronic properties of the nitrophenyl group could be exploited to create chemosensors. Polymers or self-assembled monolayers containing the this compound moiety could exhibit a detectable optical or electronic response upon binding to specific analytes.

Liquid Crystals: The rod-like shape suggested by the combination of the laurate chain and the phenyl ring could be conducive to the formation of liquid crystalline phases. By modifying the structure, it may be possible to design new liquid crystals with specific phase transition temperatures and electro-optical properties.

Energy-Storing Materials: The nitroaromatic system is a well-known electron-accepting moiety. Materials incorporating this compound could be investigated for their potential use in organic electronics or as components in charge-storage devices.

The design of such materials would require a collaborative effort between synthetic chemists, polymer scientists, and materials engineers to fully realize the potential of this underexplored molecule.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-nitrophenyl laurate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves esterification of lauric acid with 2-nitrophenol derivatives, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires ¹H/¹³C NMR (to confirm ester bond formation) and HPLC (≥95% purity threshold) . For reproducibility, document reagent sources (e.g., lauric acid grade, nitrophenol derivatives) and reaction conditions (temperature, solvent system) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : UV-Vis (absorption peak ~400 nm for nitrophenyl group), FT-IR (C=O ester stretch ~1740 cm⁻¹), and NMR (δ 8.0–8.5 ppm for aromatic protons).

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases for quantifying purity.

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z ~337.4 for [M+H]⁺) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation of the nitrophenyl group. Use anhydrous solvents (e.g., DMSO, DMF) for stock solutions to avoid hydrolysis. Long-term stability testing via periodic HPLC analysis is recommended .

Advanced Research Questions

Q. How can this compound be optimized as a substrate for lipase activity assays?

- Methodological Answer :

- Kinetic Assay Design : Use continuous spectrophotometric monitoring (405 nm) to detect 2-nitrophenol release. Optimize substrate concentration (e.g., 0.1–2 mM in 50 mM Tris-HCl, pH 8.0) to avoid solubility issues.

- Interference Control : Include blanks with heat-inactivated enzymes to account for non-enzymatic hydrolysis.

- Validation : Compare activity against reference substrates (e.g., p-nitrophenyl palmitate) and validate with known lipase inhibitors .

Q. How to resolve contradictions in reported kinetic parameters (e.g., Km, Vmax) across studies?

- Methodological Answer :

- Variable Analysis : Assess differences in assay conditions (pH, temperature, detergent use). For example, Triton X-100 may alter substrate accessibility in micellar systems.

- Data Normalization : Normalize activity to protein concentration (Bradford assay) and enzyme-specific activity (units/mg).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) and evaluate solvent effects (e.g., DMSO vs. ethanol) on substrate solubility .

Q. What strategies mitigate interference from endogenous hydrolases in biological samples when using this compound?

- Methodological Answer :

- Inhibitor Cocktails : Add serine hydrolase inhibitors (e.g., PMSF, AEBSF) or chelating agents (EDTA) to sample buffers.

- Sample Pretreatment : Use size-exclusion centrifugation or ultrafiltration to remove low-MW hydrolases.

- Specificity Controls : Employ knockout models (e.g., CRISPR-edited lipase-deficient cell lines) to confirm target enzyme contribution .

Data Interpretation & Reproducibility

Q. How to interpret non-linear kinetics in this compound hydrolysis assays?

- Methodological Answer :

- Substrate Inhibition : Fit data to the Michaelis-Menten equation with substrate inhibition terms (e.g., ).

- Aggregation Effects : Use dynamic light scattering (DLS) to detect micelle formation at high substrate concentrations.

- Enzyme Stability : Pre-incubate enzymes at assay temperatures to rule out thermal denaturation .

Q. What computational tools are available to model this compound-enzyme interactions?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to predict binding modes in lipase active sites.

- MD Simulations : Run GROMACS or AMBER to study substrate dynamics in lipid-water interfaces.

- QSAR Models : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., nitro group position) with hydrolysis rates .

Ethical & Reporting Standards

Q. How to ensure ethical reporting of this compound research?

- Methodological Answer :

- Data Transparency : Deposit raw kinetic data in repositories (e.g., Zenodo) and disclose all experimental variables (solvents, instrument settings).

- Reproducibility Checklists : Follow ARRIVE guidelines for preclinical studies, including detailed reagent lot numbers and statistical power analysis.

- Conflict of Interest : Disclose funding sources (e.g., reagent donations from chemical suppliers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.